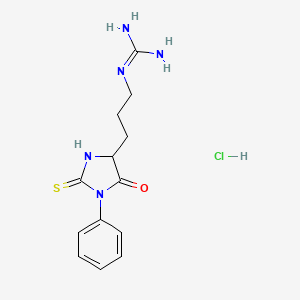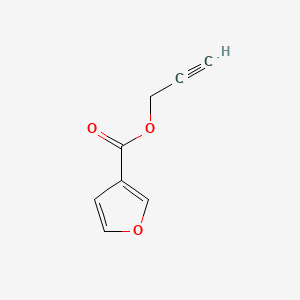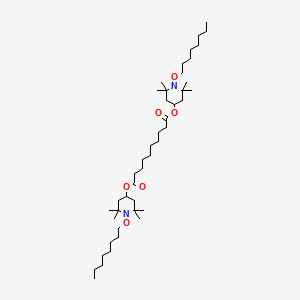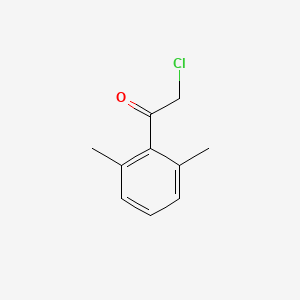
PTH-arginine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PTH-arginine hydrochloride is a compound with the molecular formula C13H18ClN5OS and a molecular weight of 327.83 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of PTH-arginine hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of PTH-arginine hydrochloride include a molecular formula of C13H18ClN5OS and a molecular weight of 327.83 .
Applications De Recherche Scientifique
I have conducted a search to gather information on the scientific research applications of PTH-arginine hydrochloride. Here is a comprehensive analysis focusing on six unique applications, each with a separate and detailed section:
Osteoporosis Treatment
PTH-arginine hydrochloride has been found to be an effective therapeutic protein for the treatment of osteoporosis. As an anabolic agent and a potent regulator of ionized calcium and phosphate, it plays a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood .
Protein Formulation and Stabilization
Arginine, a component of PTH-arginine hydrochloride, is highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing viscosity in high concentration protein formulations .
Biopharmaceutical Processing
Arginine hydrochloride is used to reduce the viscosity of high concentration antibody solutions, which is crucial for biopharmaceutical processing .
Neuroendocrinology
PTHrP, related to PTH-arginine hydrochloride, induces arginine vasopressin release from the rat supraoptic nucleus, suggesting a role in neuroendocrine regulation .
Safety and Hazards
Mécanisme D'action
Target of Action
PTH-arginine hydrochloride is a compound that involves two key components: Parathyroid Hormone (PTH) and arginine. PTH is an analog of human parathyroid hormone used to treat hypocalcemia caused by hypoparathyroidism . The biological actions of PTH are mediated through binding to at least two distinct high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism . Arginine, on the other hand, is an amino acid commonly found as a component of total parenteral nutrition .
Mode of Action
PTH raises blood calcium levels by resorbing bone, conserving urinary calcium, and activating vitamin D to increase intestinal calcium absorption . Blood calcium, in turn, decreases PTH secretion . The minute-to-minute control of serum ionized calcium concentration is exclusively mediated by PTH, maintaining the concentration of this divalent cation within a narrow range through stimulation of renal tubular calcium reabsorption and bone resorption . Many of the supplemental L-arginine’s activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO .
Biochemical Pathways
PTH and PTHrP binding to PTHR1 stimulates both intracellular cAMP and IP3 through Gsa and Gaq, respectively, and subsequent activation of PKA or PKC pathway . PTHrP plays an important role as a regulator of cell growth, differentiation, and cell death . Arginine, on the other hand, is involved in the urea cycle that removes toxic ammonia, end product of protein catabolism, by converting it into l-citrulline .
Pharmacokinetics
The absolute bioavailability of a single oral 10 g dose of l-arginine is approximately 20% . Intravenous and oral administrations show at minimum a biphasic pattern .
Result of Action
The principal function of PTH is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . PTH accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Arginine, on the other hand, is used for nutritional supplementation, also for treating dietary shortage or imbalance .
Action Environment
Environmental factors can influence the levels of PTH and calcitonin, which are involved in the regulation of bone mineral metabolism and maintenance of calcium and phosphate homeostasis in the body . Among lifestyle factors, smoking, body mass index (BMI), diet, alcohol, and exercise were analyzed; among pollutants, heavy metals and chemicals were analyzed . Given the importance of PTH and calcitonin in maintaining calcium and phosphate homeostasis and bone mineral metabolism, additional studies on the influence of environmental factors that could affect PTH and calcitonin levels are crucial .
Propriétés
IUPAC Name |
2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPSQGERWCHMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PTH-arginine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2'-deoxyxanthosine](/img/structure/B570857.png)


acetate](/img/structure/B570870.png)



![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-propoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B570878.png)